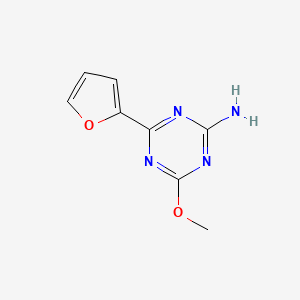

![molecular formula C13H15N7O6S B5538887 N-[{[(4-甲氧基-6-甲基-1,3,5-三嗪-2-基)氨基]羰基}-N'-(2-甲基-5-硝基苯基)磺酰胺](/img/structure/B5538887.png)

N-[{[(4-甲氧基-6-甲基-1,3,5-三嗪-2-基)氨基]羰基}-N'-(2-甲基-5-硝基苯基)磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is part of a broader category of chemical entities that exhibit unique reactivities and properties due to their distinct functional groups and structural motifs. These compounds often find applications in various fields of chemistry and materials science due to their specific characteristics.

Synthesis Analysis

The synthesis of related compounds typically involves multistep chemical reactions, starting from basic building blocks such as amino acid derivatives, sulfamidates, and chlorosulfonyl isocyanate (CSI). These methods leverage condensation, alkylation, and nucleophilic substitution reactions to construct the complex molecular architecture of sulfamide derivatives and triazine-based molecules (Turcotte, Bouayad‐Gervais, & Lubell, 2012).

Molecular Structure Analysis

The molecular structure of triazine derivatives and sulfamide-based compounds has been characterized using spectroscopic methods and, in some cases, X-ray crystallography. These studies reveal the presence of key functional groups and the overall conformation of the molecules, which are crucial for their reactivity and properties. The structure and tautomerism of sulfonamide-triazine derivatives, for example, have been extensively studied, providing insights into their molecular conformation and intermolecular interactions (Branowska et al., 2022).

科学研究应用

肽模拟物中的合成和应用

- N-氨基磺酰胺肽模拟物合成: N-氨基磺酰胺是肽模拟物,其中氨基酸残基的 C(α)H 和羰基分别被氮原子和磺酰基取代。通过 N-保护氨基酰肼和对硝基苯基磺酰胺酸酯的缩合,实现了氨基酸构件的氮杂-磺酰基甘氨酰三肽类似物的有效合成 (Turcotte, Bouayad‐Gervais, & Lubell, 2012)。

过滤膜的开发

- 新型磺化薄膜复合纳滤膜: 合成了磺化芳香族二胺单体,并用其制备了薄膜复合纳滤膜。这些膜表现出增加的水通量和染料截留率,表明具有处理染料溶液的潜力 (Liu et al., 2012)。

除草剂水解及其机理

- 氯磺隆和甲磺隆-甲酯的动力学和水解机理: 对含有 N-{[(4-甲氧基-6-甲基-1,3,5-三嗪-2-基)氨基]羰基}部分的氯磺隆和甲磺隆-甲酯的水解进行了研究。它提供了将这些化合物转化为磺酰胺和二氧化碳的见解,有助于了解其环境影响和降解过程 (Hemmamda, Calmon, & Calmon, 1994)。

碳酸酐酶同工酶抑制

- 新型磺酰胺作为潜在的碳酸酐酶同工酶抑制剂: 合成了一系列新型磺酰胺,并研究了它们对碳酸酐酶同工酶的抑制作用。研究发现,这些新型磺酰胺在微摩尔以下范围内具有抑制常数,在医学研究中具有潜在意义 (Akıncıoğlu et al., 2013)。

通过土壤柱的传输

- 氯磺隆通过土壤柱的传输: 对氯磺隆在土壤柱中的传输特性进行的研究提供了对其在农业土壤中迁移的有价值的见解。了解这种迁移性对于预测环境影响和制定农业管理策略至关重要 (Veeh, Inskeep, Roe, & Ferguson, 1994)。

作用机制

属性

IUPAC Name |

1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[(2-methyl-5-nitrophenyl)sulfamoyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N7O6S/c1-7-4-5-9(20(22)23)6-10(7)18-27(24,25)19-12(21)16-11-14-8(2)15-13(17-11)26-3/h4-6,18H,1-3H3,(H2,14,15,16,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPNTVCEPZIUET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)NC(=O)NC2=NC(=NC(=N2)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N7O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isopropyl-N'-{4-[4-methyl-6-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}urea](/img/structure/B5538806.png)

![N~1~-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine](/img/structure/B5538814.png)

![5-methyl-3-phenyl-6-propyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5538823.png)

![N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5538842.png)

![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538849.png)

![3-(2-ethylbutyl)-8-(2-morpholinylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5538860.png)

![N-[(3S*,4R*)-1-(1-benzothien-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5538872.png)

![1-(2-methylphenyl)-4-[(3-methyl-2-thienyl)carbonyl]-2-piperazinone](/img/structure/B5538879.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5538883.png)

![1-(2-chloro-6-fluorobenzyl)-4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5538896.png)

![N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5538904.png)

![5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B5538910.png)